Multi-Kinase Inhibition Fingerprint: FAK1 vs. PTK2B vs. HIV-1 Reverse Transcriptase Differential Activity
The compound exhibits a reproducible, albeit modest, multi-target inhibition profile that distinguishes it from both inactive structural analogs and highly potent single-target pyrimidine-benzimidazole derivatives. In standardized HTS assays conducted by the Scripps Research Institute Molecular Screening Center, CAS 685106-71-2 inhibited FAK1 with an IC50 of 3,760 nM [1]. Against the structurally related kinase PTK2B (FAK2/PYK2), it showed marginally stronger inhibition with IC50 = 2,640 nM, yielding a PTK2B/FAK1 selectivity ratio of approximately 1.4-fold [1]. By contrast, the compound was substantially weaker against HIV-1 reverse transcriptase (IC50 = 14,700 nM), demonstrating a 5.6-fold selectivity window for the kinase targets over the viral polymerase [2]. This selectivity fingerprint is not observed in pyrimidine-benzimidazole Chk2 inhibitors from the Galal series (Chk2 IC50 range 5.56–46.20 nM), which are 80–680-fold more potent against Chk2 but lack FAK/PTK2B data [3].
| Evidence Dimension | Kinase inhibition potency and selectivity (IC50) |
|---|---|
| Target Compound Data | FAK1 IC50 = 3,760 nM; PTK2B IC50 = 2,640 nM; HIV-1 RT IC50 = 14,700 nM |
| Comparator Or Baseline | Pyrimidine-benzimidazole Chk2 inhibitors (Galal et al. 2018): Chk2 IC50 range = 5.56–46.20 nM; FAK/PTK2B data not reported for these analogs |
| Quantified Difference | CAS 685106-71-2 shows 80–680-fold weaker potency against Chk2-like targets compared to optimized pyrimidine-benzimidazole Chk2 inhibitors; intra-target selectivity PTK2B/FAK1 = 1.4-fold; kinase/RT selectivity = 5.6-fold |
| Conditions | Scripps Research Institute MLSCN HTS assay; FAK1 – PubChem AID 810 (2007); PTK2B – PubChem AID 1641 (2009); HIV-1 RT – PubChem AID 651939 (2012). All assays used recombinant human protein, ATP at Km concentration. |
Why This Matters
For researchers building kinase selectivity panels, the compound provides a rare characterized triple-activity data point (FAK1/PTK2B/HIV-1 RT) within the pyrimidine-benzimidazole chemotype, enabling its use as a calibration standard or selectivity control that cannot be replicated with uncharacterized commercially available analogs.
- [1] BindingDB Entry BDBM41012: 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole. PubChem BioAssay AID 810 (FAK1, IC50 = 3.76E+3 nM), AID 1641 (PTK2B, IC50 = 2.64E+3 nM). BindingDB DOI: 10.7270/Q2GX48ZN, 10.7270/Q2H993M3. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=41012 (accessed 2026-04-28). View Source
- [2] BindingDB Entry BDBM41012: 1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole. PubChem BioAssay AID 651939 (HIV-1 RT, IC50 = 1.47E+4 nM). BindingDB DOI: 10.7270/Q29W0D3P. http://bdb2.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=41012 (accessed 2026-04-28). View Source
- [3] Galal, S. A.; Khairat, S. H.; Ragab, F. A.; Abdalla, M. M.; El Diwani, H. I. Part III: Novel checkpoint kinase 2 (Chk2) inhibitors; design, synthesis and biological evaluation of pyrimidine-benzimidazole conjugates. Eur. J. Med. Chem. 2018, 146, 687–708. Chk2 IC50 range = 5.56–46.20 nM. DOI: 10.1016/j.ejmech.2018.01.072. View Source
